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Introduction
ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high

photostability and strong fluorescence.[1][2] Derived from the well-known dye Acriflavin, ATTO
465 exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and

photostability.[1][3] These characteristics make it a valuable tool for advanced imaging

techniques, particularly super-resolution microscopy, which overcomes the diffraction limit of

light to visualize cellular structures at the nanoscale. This document provides detailed

application notes and protocols for the use of ATTO 465 in Stimulated Emission Depletion

(STED) microscopy.

Key Features of ATTO 465
ATTO 465 possesses several features that make it well-suited for super-resolution imaging:

High Photostability: The dye demonstrates remarkable resistance to photobleaching,

allowing for the prolonged imaging required to generate high-resolution reconstructions.[1][4]

Strong Absorption and High Quantum Yield: These properties result in a bright fluorescent

signal, crucial for achieving a high signal-to-noise ratio in demanding imaging conditions.[1]

[3]
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Large Stokes Shift: In aqueous solutions, ATTO 465 displays a significant Stokes shift of

approximately 55 nm, which helps in minimizing self-quenching and improving signal

detection.[1]

Hydrophilicity: The dye is moderately hydrophilic, which is beneficial for labeling biological

molecules in aqueous environments.[1]

Efficient Excitation: It can be efficiently excited in the range of 420-465 nm.[1]

Quantitative Data
The photophysical properties and recommended instrument settings for ATTO 465 are

summarized below for easy reference.

Table 1: Photophysical Properties of ATTO 465

Property Value Reference

Excitation Maximum (λex) 453 nm [5][6][7]

Emission Maximum (λem) 506 - 508 nm [3][6]

Molar Extinction Coefficient

(εmax)
7.5 x 10⁴ M⁻¹cm⁻¹ [3][6][8]

Fluorescence Quantum Yield

(ηfl)
75% [3][6][8]

Fluorescence Lifetime (τfl) 5.0 ns [3][6][8]

Stokes Shift ~55 nm [1]

Table 2: Recommended Settings for STED Microscopy with ATTO 465
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Parameter
Recommended
Wavelength/Value

Notes

Excitation Laser 450 - 470 nm
A common laser line is 458

nm.

Depletion (STED) Laser 592 nm

This wavelength effectively

depletes the excited state of

ATTO 465.

Emission Detection 490 - 550 nm

Adjust the detection window to

optimize signal and minimize

bleed-through.

Application in STED Microscopy
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-

exciting fluorophores at the periphery of the excitation focus with a donut-shaped depletion

laser.[9] This narrows the effective fluorescent spot, leading to a significant improvement in

resolution.[9] The high photostability and efficient depletion of ATTO 465 make it an excellent

candidate for STED imaging.

Below is a general workflow for a STED microscopy experiment.
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General workflow for a STED microscopy experiment.

Detailed Experimental Protocol:
Immunofluorescence and STED Imaging
This protocol provides a step-by-step guide for immunofluorescence staining of cellular targets

with ATTO 465-conjugated antibodies, followed by STED microscopy.
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Materials:

Cells grown on #1.5 thickness coverslips (170 µm)

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody specific to the target of interest

ATTO 465-conjugated secondary antibody

Mounting medium with a refractive index of ~1.52 (e.g., Prolong Diamond, or 2,2′-

thiodiethanol (TDE)-based media)[9][10]

Protocol:

Cell Culture and Fixation:

Culture cells to a confluency of 50-80% on #1.5 coverslips.[9]

Wash the cells twice with PBS.

Fix the cells with 4% Paraformaldehyde in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

Incubate the fixed cells with Permeabilization Buffer for 10 minutes.

Wash the cells three times with PBS.

Blocking:
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Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-

specific antibody binding.[9]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Washing:

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the ATTO 465-conjugated secondary antibody in Blocking Buffer. Protect from light

from this step onwards.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

Final Washes:

Wash the cells three times with PBS for 5 minutes each.

Mounting:

Carefully mount the coverslip onto a microscope slide using a refractive index matching

mounting medium.

Seal the edges of the coverslip with nail polish and allow it to cure completely.[10]

STED Imaging:

Use a STED microscope equipped with the appropriate lasers (e.g., 458 nm excitation and

592 nm depletion).

First, locate the region of interest using conventional confocal imaging with the excitation

laser.
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Switch to STED mode and adjust the depletion laser power to achieve the desired

resolution. Higher depletion power generally leads to better resolution but can increase

photobleaching.

Optimize image acquisition parameters (e.g., pixel size, scan speed, and averaging) to

obtain high-quality super-resolution images.

Considerations for Other Super-Resolution
Techniques
While ATTO 465 is highly suitable for STED, its application in single-molecule localization

microscopy (SMLM) techniques like PALM (Photoactivated Localization Microscopy) and

STORM (Stochastic Optical Reconstruction Microscopy) is less common. These methods rely

on the photoswitching or photoblinking of fluorophores, and the photophysical behavior of

ATTO 465 may not be optimal for inducing the long-lived dark states required for SMLM without

specific buffer conditions.[11] However, some ATTO dyes have been used in SMLM,

suggesting that with optimized imaging buffers, ATTO 465 could potentially be employed in

these techniques.[12][13]

Example Application: Visualizing Signaling
Pathways
Super-resolution microscopy is a powerful tool for dissecting the spatial organization of

signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling

pathway, which is crucial in cell proliferation and cancer, can be studied in unprecedented

detail. ATTO 465 can be used to label key components of this pathway, such as EGFR or

downstream signaling molecules like Grb2, allowing for the visualization of receptor clustering

and the formation of signaling complexes upon ligand binding.
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Simplified EGFR signaling pathway for super-resolution study.
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Conclusion
ATTO 465 is a robust and versatile fluorescent dye for super-resolution microscopy, particularly

for STED applications. Its excellent photostability and brightness enable the acquisition of high-

resolution images of subcellular structures and molecular interactions. By following the detailed

protocols and considering the specific requirements of the imaging modality, researchers can

effectively leverage ATTO 465 to advance their studies in cell biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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